molecular formula C18H14ClNO3 B12908421 Methyl [2-(4-chlorophenyl)-5-phenyl-1,3-oxazol-4-yl]acetate CAS No. 111989-94-7

Methyl [2-(4-chlorophenyl)-5-phenyl-1,3-oxazol-4-yl]acetate

Cat. No.: B12908421
CAS No.: 111989-94-7
M. Wt: 327.8 g/mol
InChI Key: ZMHWOUCYAHUXBC-UHFFFAOYSA-N
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Description

Methyl 2-(2-(4-chlorophenyl)-5-phenyloxazol-4-yl)acetate is an organic compound that belongs to the class of oxazole derivatives This compound is characterized by the presence of a chlorophenyl group, a phenyl group, and an oxazole ring, which are linked to an acetate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(2-(4-chlorophenyl)-5-phenyloxazol-4-yl)acetate typically involves the condensation of 4-chlorobenzaldehyde with benzoyl chloride in the presence of a base to form the corresponding oxazole intermediate. This intermediate is then esterified with methyl acetate under acidic conditions to yield the final product. The reaction conditions often include the use of solvents such as toluene or dichloromethane and catalysts like p-toluenesulfonic acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques such as recrystallization and chromatography is common to achieve the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(2-(4-chlorophenyl)-5-phenyloxazol-4-yl)acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazole derivatives with different functional groups.

    Reduction: Reduction reactions can convert the oxazole ring to more saturated heterocycles.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines and thiols are employed under basic conditions.

Major Products

The major products formed from these reactions include various substituted oxazole derivatives, which can be further functionalized for specific applications.

Scientific Research Applications

Methyl 2-(2-(4-chlorophenyl)-5-phenyloxazol-4-yl)acetate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate in the development of new drugs.

    Industry: It finds applications in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 2-(2-(4-chlorophenyl)-5-phenyloxazol-4-yl)acetate involves its interaction with specific molecular targets. The oxazole ring can interact with enzymes and receptors, modulating their activity. The chlorophenyl and phenyl groups contribute to the compound’s binding affinity and specificity. Pathways involved may include inhibition of enzyme activity or disruption of cellular processes, leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(4-chlorophenyl)acetate
  • Methyl 2-(2-chlorophenyl)acetate
  • Methyl 2-(4-bromophenyl)acetate

Uniqueness

Methyl 2-(2-(4-chlorophenyl)-5-phenyloxazol-4-yl)acetate is unique due to the presence of the oxazole ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it offers enhanced reactivity and potential for diverse applications in scientific research and industry.

Properties

CAS No.

111989-94-7

Molecular Formula

C18H14ClNO3

Molecular Weight

327.8 g/mol

IUPAC Name

methyl 2-[2-(4-chlorophenyl)-5-phenyl-1,3-oxazol-4-yl]acetate

InChI

InChI=1S/C18H14ClNO3/c1-22-16(21)11-15-17(12-5-3-2-4-6-12)23-18(20-15)13-7-9-14(19)10-8-13/h2-10H,11H2,1H3

InChI Key

ZMHWOUCYAHUXBC-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC1=C(OC(=N1)C2=CC=C(C=C2)Cl)C3=CC=CC=C3

Origin of Product

United States

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